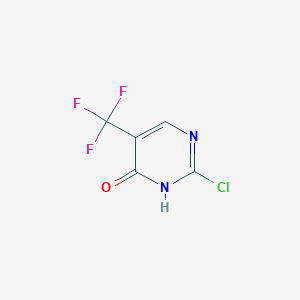
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol: is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-5-(trifluoromethyl)pyrimidine.
Hydroxylation: The introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions. One common method involves the use of a strong base such as sodium hydroxide (NaOH) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).
Reaction Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group at the 4-position can participate in oxidation and reduction reactions, leading to the formation of corresponding ketones or alcohols.
Coupling Reactions: The trifluoromethyl group at the 5-position can engage in coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH₂), thiourea, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are common.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-(trifluoromethyl)pyrimidin-4-ol or 2-alkoxy-5-(trifluoromethyl)pyrimidin-4-ol can be formed.
Oxidation and Reduction Products: Oxidation can yield 2-chloro-5-(trifluoromethyl)pyrimidin-4-one, while reduction can produce this compound derivatives.
Coupling Products: Various coupled products depending on the organometallic reagent used.
科学的研究の応用
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and fungicides, and in materials science for the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, leading to either agonistic or antagonistic effects.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including kinases, proteases, and ion channels, affecting signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-chloro-5-(trifluoromethyl)pyrimidine, 2-chloro-5-fluoropyrimidine, and 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine share structural similarities.
Uniqueness: The presence of the hydroxyl group at the 4-position in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding interactions and can influence the compound’s solubility, stability, and overall bioactivity.
特性
分子式 |
C5H2ClF3N2O |
|---|---|
分子量 |
198.53 g/mol |
IUPAC名 |
2-chloro-5-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-1-2(3(12)11-4)5(7,8)9/h1H,(H,10,11,12) |
InChIキー |
ZWRXTLXOXRJSPK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=N1)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


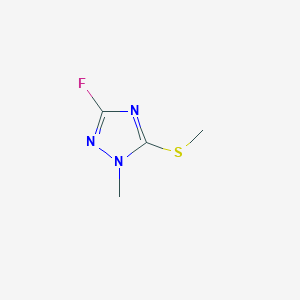
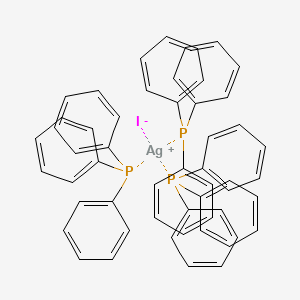
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
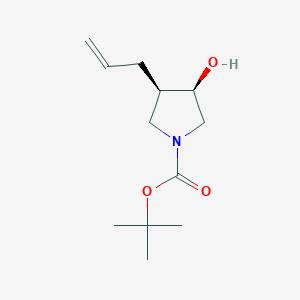

![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)

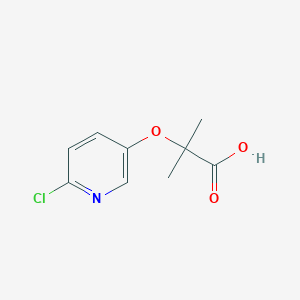

![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
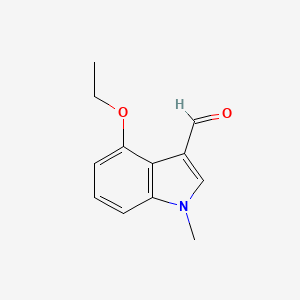
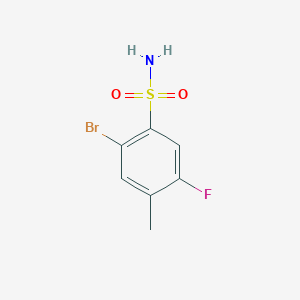
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
